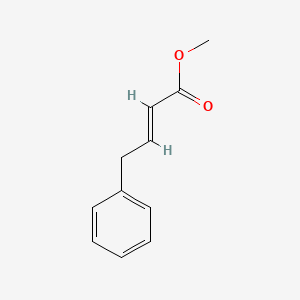

(E)-Methyl 4-phenylbut-2-enoate

Übersicht

Beschreibung

“(E)-Methyl 4-phenylbut-2-enoate” is a chemical compound with the molecular formula C11H12O2 . It has a molecular weight of 176.21 g/mol . The IUPAC name for this compound is methyl (E)-4-phenylbut-2-enoate .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a compound, methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate, has been synthesized by a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine .Molecular Structure Analysis

The molecular structure of “(E)-Methyl 4-phenylbut-2-enoate” includes a phenyl group attached to a but-2-enoate moiety via a single bond . The compound has a double bond in the but-2-enoate part, which is in the E configuration .Chemical Reactions Analysis

While specific chemical reactions involving “(E)-Methyl 4-phenylbut-2-enoate” are not detailed in the search results, similar compounds have been reported to undergo reactions. For example, Methyl (E)-4-Phenyl-2-diazo-3-butenoate is a donor-acceptor precursor to the corresponding Ru-carbenoid that is utilized in C-H insertion and cyclopropanation reactions .Physical And Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3 value of 2.9, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound also has four rotatable bonds .Wissenschaftliche Forschungsanwendungen

1. Biotransformation and Enoate Reductase Activity

(E)-4-Phenylbut-3-ene-2-one and its derivatives have been subjected to biotransformation mediated by whole cells of Pleurotus ostreatus, showcasing enoate reductase activity. This activity is significant for obtaining saturated ketones and alcohols with enantiomeric enrichment, which are valuable in synthetic chemistry (Skrobiszewski, Ogórek, Pląskowska, & Gładkowski, 2013).

2. Synthesis of HIV-1 Protease Inhibitors

A ligand-free Suzuki coupling method has been developed for uniting methyl (E)-4-bromobut-2-enoate with arylboronic acids. This method facilitates the synthesis of diverse aryl-substituted cores, which are integral in the development of HIV-1 protease inhibitors (Chiummiento, Funicello, Lupattelli, & Tramutola, 2012).

3. Synthesis of Fluorofuran Compounds

The synthesis of 3-fluorofuran-2(5H)-ones based on the Z/E photoisomerisation and cyclisation of 2-fluoro-4-hydroxybut-2-enoates has been researched. This method is crucial for creating novel fluorinated building blocks, which are important in pharmaceutical and material sciences (Pomeisl, Čejka, Kvíčala, & Paleta, 2007).

4. Inhibitors in M. tuberculosis Menaquinone Biosynthesis

CoA adducts of 4-Oxo-4-Phenylbut-2-enoates have shown inhibitory activity against MenB from the M. tuberculosis menaquinone biosynthesis pathway. These compounds, through interaction with the MenB oxyanion hole, have potential as novel therapeutic agents for tuberculosis (Li et al., 2011).

5. Asymmetric Organocatalytic Conjugate Additions

Research into the use of primary amine organocatalysts with various hydrogen bond donors has been conducted in the conjugate addition of aldehydes to (E)-methyl 2-oxo-4-phenylbut-3-enoate. These findings are significant for understanding the role of hydrogen bond donors in organocatalysis, impacting the field of asymmetric synthesis (Lao, Zhang, Wang, Li, Yan, & Luo, 2009).

Eigenschaften

IUPAC Name |

methyl (E)-4-phenylbut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-13-11(12)9-5-8-10-6-3-2-4-7-10/h2-7,9H,8H2,1H3/b9-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGQILSLSHKEMT-WEVVVXLNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-Methyl 4-phenylbut-2-enoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[(Benzoyloxy)ethanimidoyl]cyclopropyl}-4-methoxybenzene](/img/structure/B3036413.png)

![2-[(E)-3-anilino-1-methoxyprop-2-enylidene]propanedinitrile](/img/structure/B3036414.png)

![1-[(4-Bromophenyl)methyl]-3-[(2-methoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3036416.png)

![2-[(E)-1-methoxy-3-(4-phenylmethoxyanilino)prop-2-enylidene]propanedinitrile](/img/structure/B3036417.png)

![2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile](/img/structure/B3036419.png)

![3,4-dichloro-N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-N'-methylbenzenecarbohydrazide](/img/structure/B3036421.png)

![4-chloro-N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide](/img/structure/B3036426.png)

![4,6-Dimethyl-2-[(4-methylphenyl)sulfonyl]-3-(methylsulfonyl)pyridine](/img/structure/B3036430.png)

![(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(phenyl)methanone](/img/structure/B3036431.png)

![3-{[2-(2-Chlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile](/img/structure/B3036432.png)